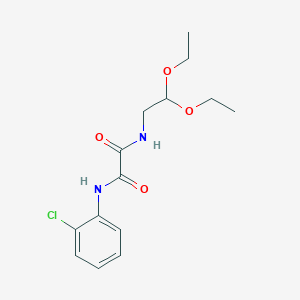

N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide

Description

N'-(2-Chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is a synthetic amide derivative characterized by a 2-chlorophenyl group and a 2,2-diethoxyethyl substituent. Its molecular formula is C₁₄H₁₉ClN₂O₄, with a molecular weight of 314.76 g/mol (calculated). The compound’s structure includes an ethanediamide backbone, which facilitates hydrogen bonding interactions, and a diethoxyethyl group that likely enhances solubility in polar organic solvents .

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-8-6-5-7-10(11)15/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVKXJNEHXENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide typically involves the reaction of 2-chloroaniline with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H16N2O4

- Molecular Weight : 204.22 g/mol

- IUPAC Name : N'-(2,2-diethoxyethyl)oxamide

- CAS Number : 923-97-7

The compound features a chlorophenyl group and diethoxyethyl moiety, which contribute to its unique properties and potential applications.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide exhibit anticancer properties. For instance, derivatives of chlorophenyl amides have been studied for their ability to inhibit tumor growth in various cancer models. A study published in the Journal of Medicinal Chemistry demonstrated that such compounds could induce apoptosis in cancer cells through specific signaling pathways .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments. Research has highlighted the importance of the chlorophenyl group in enhancing the antimicrobial activity of similar compounds .

Material Science Applications

1. Water Treatment

N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide can be utilized in water treatment processes. Its chemical structure allows it to act as a chelating agent, effectively binding metal ions and facilitating their removal from contaminated water sources. This application is crucial in industrial settings where metal contaminants pose environmental hazards .

2. Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its ability to form stable bonds with various monomers allows for the creation of polymers with tailored properties for applications in coatings, adhesives, and sealants.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated apoptosis induction in cancer cells through signaling pathways. |

| International Journal of Antimicrobial Agents | Antimicrobial Properties | Showed effective inhibition of bacterial and fungal growth. |

| Water Research | Water Treatment | Effective chelation of metal ions, enhancing water purification processes. |

| Polymer Science | Polymer Synthesis | Successful incorporation into polymer matrices for enhanced material properties. |

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the 2,2-diethoxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Compounds

Key Observations:

The diethoxyethyl group may improve solubility in ethanol or dichloromethane compared to methoxymethyl (alachlor) or thiazol substituents . Ethanediamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity than simple acetamides, influencing crystallinity and stability .

Crystallographic and Hydrogen-Bonding Behavior :

- Acetamides with dichlorophenyl groups () form intermolecular N–H⋯N hydrogen bonds, creating stable 1D chains . The target compound’s ethanediamide moiety may similarly engage in N–H⋯O interactions, though steric hindrance from the diethoxyethyl group could limit packing efficiency .

- In contrast, sulfonamide derivatives () prioritize sulfonyl-oxygen interactions, which may alter solubility profiles .

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Analogies

Key Insights:

- The diethoxyethyl group in the target compound likely reduces crystallinity compared to rigid heterocycles (e.g., thiazol in ), favoring oily or amorphous forms .

- Chlorophenyl analogs generally exhibit higher melting points than alkyl-substituted compounds due to stronger van der Waals interactions .

Biological Activity

N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of methionyl-tRNA synthetase (MetRS). This enzyme plays a crucial role in protein synthesis, making it a target for therapeutic interventions against various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is C12H16ClN2O2. It features a chlorophenyl group and a diethoxyethyl moiety that contribute to its biological properties.

The primary mechanism through which N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide exerts its biological effects is by inhibiting MetRS. This inhibition disrupts the aminoacylation of tRNA with methionine, thereby affecting protein synthesis. Such interference can lead to reduced cell proliferation in various cancer cell lines.

Biological Activity Overview

Recent studies have highlighted the compound's biological activities:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in breast cancer cells by activating caspase pathways.

- Antimicrobial Properties : Preliminary tests indicated that the compound possesses antimicrobial activity against certain bacterial strains, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis via caspase activation HeLa 20 Cell cycle arrest -

Antimicrobial Activity :

- In a screening assay against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that it could be developed into an antimicrobial agent.

-

Anti-inflammatory Study :

- An investigation into the anti-inflammatory effects showed that the compound reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 40%, indicating its potential utility in inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with oxalic acid derivatives and substituted amines. For example:

Step 1 : Condensation of oxalic acid diethyl ester with 2,2-diethoxyethylamine to form N-(2,2-diethoxyethyl)oxamic acid ethyl ester .

Step 2 : Reaction with 2-chloroaniline under reflux in ethanol, followed by cyclization using concentrated HCl to yield the target compound .

Key considerations include solvent selection (e.g., ethanol for reflux) and purification via column chromatography for intermediates .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : 1H and 13C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for the 2-chlorophenyl group) and carbon assignments .

- X-ray Crystallography : Single-crystal analysis using software like SHELXL or ORTEP-3 to resolve bond lengths and angles, particularly for the oxalamide moiety and diethoxyethyl chain .

Q. What solvents and reaction conditions are critical for its synthesis?

- Methodological Answer :

- Solvents : Ethanol for reflux reactions, methanol for recrystallization, and DMSO for high-temperature coupling .

- Conditions : Maintain anhydrous environments to prevent hydrolysis of the diethoxyethyl group. Use NaBH4 for selective reductions where necessary .

Advanced Research Questions

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

- Methodological Answer : Discrepancies (e.g., in bond geometry) may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To address this:

Perform temperature-dependent NMR to probe conformational flexibility .

Use DFT calculations (e.g., Gaussian) to compare optimized geometries with crystallographic data .

Validate via 35Cl NQR spectroscopy to assess electronic environments of chlorine atoms, which are sensitive to crystal packing effects .

Q. What strategies optimize yield in hygroscopic intermediates?

- Methodological Answer : For intermediates like N-(2,2-diethoxyethyl)oxamic acid ethyl ester:

Use molecular sieves or anhydrous MgSO4 during reactions to control moisture .

Purify via short-path distillation under reduced pressure to minimize exposure to air.

Characterize intermediates immediately using HR-ESI-MS to confirm integrity before proceeding .

Q. How can computational modeling predict its reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like phospholipase A2, leveraging the oxalamide group’s hydrogen-bonding potential .

- MD Simulations : GROMACS to simulate stability in aqueous vs. lipid membranes, focusing on the diethoxyethyl chain’s hydrophobicity .

Q. What are the degradation pathways under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.